molecular formula C6H9NO2 B13536273 3-(1,2-Oxazol-3-yl)propan-1-ol

3-(1,2-Oxazol-3-yl)propan-1-ol

Cat. No.: B13536273
M. Wt: 127.14 g/mol
InChI Key: CAYSLMAOBNZSMA-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-yl)propan-1-ol is a heterocyclic alcohol featuring a five-membered oxazole ring attached to a propanol chain. Oxazole derivatives are notable for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(1,2-oxazol-3-yl)propan-1-ol

InChI

InChI=1S/C6H9NO2/c8-4-1-2-6-3-5-9-7-6/h3,5,8H,1-2,4H2

InChI Key

CAYSLMAOBNZSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromo-1-propanol with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the oxazole ring . The reaction conditions typically involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1,2-Oxazol-3-yl)propanoic acid.

    Reduction: Formation of 3-(1,2-Oxazol-3-yl)propan-1-amine.

    Substitution: Formation of 3-(1,2-Oxazol-3-yl)propyl chloride or bromide.

Scientific Research Applications

3-(1,2-Oxazol-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(1,2-Oxazol-3-yl)propan-1-ol and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Synthesis Yield (if reported) Key Applications
This compound (Target) C₆H₉NO₂ 127.14 Oxazole Not reported in evidence Pharmaceuticals (inferred)
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (1b2b) C₆H₁₁N₃O₂ 157.17 Triazole 68% Not specified (potential drug intermediates)
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 None (aromatic tolyl) Not reported Fragrances (regulated by IFRA)
Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate C₁₁H₁₁NO₃S 237.27 Benzothiazolone Not reported Antimicrobial agents

Structural Insights :

  • The benzothiazolone in introduces sulfur, enhancing antimicrobial activity via thiol interactions.
  • Substituent Impact : The tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol contributes to its use in fragrances but raises safety considerations (e.g., IFRA regulations for dermal exposure).

Spectroscopic and Physical Properties

  • 1b2b : Exhibits distinct NMR signals (e.g., triazole proton at δ 7.66 ppm) and FTIR bands (e.g., -OH stretch at 3382 cm⁻¹). The target compound’s oxazole ring protons would likely resonate downfield (δ 7–8 ppm) but lack the triazole’s N-H interactions.
  • Molecular Weight : The target compound (127.14 g/mol) is lighter than 1b2b (157.17 g/mol) and the benzothiazolone derivative (237.27 g/mol), suggesting differences in volatility and diffusion properties.

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